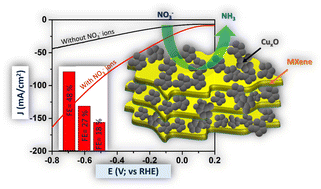In situ growth of copper oxide on MXene by combustion method for electrochemical ammonia production from nitrate†
Nanoscale Advances Pub Date: 2023-11-24 DOI: 10.1039/D3NA00609C
Abstract
The elimination of the nitrogen pollutant nitrate ions through the electrochemical synthesis of ammonia is an important and environment friendly strategy. Electrochemical nitrate reduction requires highly efficient, selective, and stable catalysts to convert nitrate to ammonia. In this work, a composite of copper oxide and MXene was synthesized using a combustion technique. As reported, nitrate ions are effectively adsorbed by CuxO (CuO & Cu2O) nanoparticles. Herein, MXene is an excellent assembly for anchoring CuxO on its layered surface because it has a strong support structure. Powder X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) analyses show the presence of oxidation states of metal ions and the formation of CuxO nanofoam anchors on the surface of MXene (Ti3C2Tx). The optimized CuxO/Ti3C2Tx composite exhibits an improved nitrate reduction reaction. The electrochemical studies of CuxO/Ti3C2Tx show an interesting nitrate reduction reaction (NO3RR) with a current density of 162 mA cm−2. Further, CuxO/Ti3C2Tx shows an electrocatalytic activity with an ammonia production of 41 982 μg h−1 mcat−1 and its faradaic efficiency is 48% at −0.7 V vs. RHE. Thus, such performance by CuxO/Ti3C2Tx indicates a well-suitable candidate for nitrate ion conversion to ammonia.


Recommended Literature
- [1] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [2] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [3] Probing the neutral graphene–ionic liquid interface: insights from molecular dynamics simulations†
- [4] Tilden Lecture. Molecular recognition by synthetic receptors
- [5] Acid-catalysed thermal cycloreversion of a diarylethene: a potential way for triggered release of stored light energy?†
- [6] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [7] Synergistic size and charge conversions of functionalized PAMAM dendrimers under the acidic tumor microenvironment†
- [8] Room-temperature luminescence of tervalent chromium complexes
- [9] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [10] Inside front cover

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 102185-16-0
-
CAS no.: 108561-00-8









